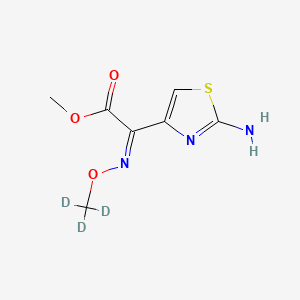

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is a synthetic organic compound characterized by the presence of a thiazole ring, an amino group, and a trideuteriomethoxyimino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Formation of the Trideuteriomethoxyimino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and trideuteriomethoxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its labeled trideuteriomethoxyimino group can facilitate the tracking of metabolic pathways.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biological responses. The trideuteriomethoxyimino group may also play a role in stabilizing the compound’s interaction with its targets.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate: Similar structure but without the trideuteriomethoxy group.

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(ethoxyimino)acetate: Similar structure with an ethoxy group instead of a trideuteriomethoxy group.

Uniqueness

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is unique due to the presence of the trideuteriomethoxyimino group, which can provide insights into isotope effects and enhance the compound’s stability and reactivity. This uniqueness makes it a valuable tool in various scientific research applications.

Actividad Biológica

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with amino and methoxyimino substituents. Its molecular formula is C10H12N4O3S with a molecular weight of approximately 276.29 g/mol. The structural formula can be represented as follows:

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of certain metalloenzymes involved in inflammatory processes. The compound's thiazole structure contributes to its ability to interact with biological targets effectively.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds containing the thiazole moiety can inhibit the production of pro-inflammatory mediators such as leukotriene B4 (LTB4). This inhibition is critical in managing conditions associated with chronic inflammation.

- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. This activity is attributed to their ability to disrupt microbial cell functions.

- Metabolic Regulation : As indicated in studies on related compounds, thiazole derivatives may influence metabolic pathways, particularly those involving steroid metabolism and glucose homeostasis, making them potential candidates for treating metabolic syndrome-related disorders .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits LTB4 production | |

| Antimicrobial | Effective against various pathogens | |

| Metabolic Regulation | Influences steroid metabolism |

Case Studies

- Case Study on Inflammatory Response : A study investigated the effects of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a concentration-dependent inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent in clinical settings.

Research Findings

Recent investigations into thiazole derivatives have revealed their multifaceted roles in biological systems:

- Enzyme Inhibition : Specific thiazole compounds have been shown to inhibit enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in cortisol metabolism and is linked to metabolic syndrome .

- Structural Insights : X-ray crystallography studies have provided insights into the binding modes of these compounds with target proteins, aiding in the design of more potent analogs .

Propiedades

IUPAC Name |

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5-/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAIDGPTIFCPGD-FAVSQNOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)C1=CSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.